Ethyl 4-pyrazolecarboxylate
Overview
Description
Ethyl 4-pyrazolecarboxylate is an organic compound with the molecular formula C₆H₈N₂O₂. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Preparation Methods
Ethyl 4-pyrazolecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-pyrazolecarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Another method involves the reaction of 4-pyrazolecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This method also yields this compound under mild reaction conditions .
Chemical Reactions Analysis
Ethyl 4-pyrazolecarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The ester group in this compound can be hydrolyzed to form 4-pyrazolecarboxylic acid under acidic or basic conditions.
Addition reactions: The pyrazole ring can participate in addition reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation to form pyrazole-4-carboxylic acid derivatives or reduction to form pyrazole-4-carboxylate derivatives.
Scientific Research Applications
Ethyl 4-pyrazolecarboxylate has several scientific research applications:
Organic synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds, including isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides.
Medicinal chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting pyrazole-containing structures.
Agricultural chemistry: It is employed in the synthesis of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-pyrazolecarboxylate involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Ethyl 4-pyrazolecarboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
4-pyrazolecarboxylic acid: The carboxylic acid derivative of pyrazole, lacking the ester group.
Ethyl 3-pyrazolecarboxylate: Similar in structure but with the carboxylate group at the 3-position of the pyrazole ring instead of the 4-position.
This compound is unique due to its specific substitution pattern and its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-7-8-4-5/h3-4H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACZQOKEFKFNDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191062 | |
Record name | 4-Acetylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37622-90-5 | |
Record name | Ethyl 1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37622-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037622905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-4-carboxylic acid, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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